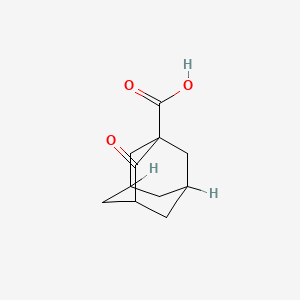

2-Oxoadamantane-1-carboxylic acid

Vue d'ensemble

Description

2-Oxoadamantane-1-carboxylic acid is a cyclic carboxylic acid that belongs to the class of adamantane derivatives. It is known for its unique structural properties, which include a rigid, cage-like framework that imparts significant stability and reactivity.

Méthodes De Préparation

The synthesis of 2-oxoadamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method includes the oxidation of adamantane-1-carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, the use of transition metal catalysts can facilitate the selective oxidation of adamantane derivatives to produce this compound .

Analyse Des Réactions Chimiques

2-Oxoadamantane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 2-hydroxyadamantane-1-carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields more oxidized derivatives, while reduction results in hydroxylated products .

Applications De Recherche Scientifique

2-Oxoadamantane-1-carboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which 2-oxoadamantane-1-carboxylic acid exerts its effects is primarily related to its structural properties. The rigid, cage-like framework allows for specific interactions with molecular targets, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects . The pathways involved often include the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

2-Oxoadamantane-1-carboxylic acid can be compared with other adamantane derivatives, such as adamantane-1-carboxylic acid and 2-hydroxyadamantane-1-carboxylic acid. While all these compounds share the adamantane core structure, this compound is unique due to the presence of the ketone group, which imparts different reactivity and biological activity . Other similar compounds include 1-adamantylamine and 1-adamantanol, which also exhibit unique properties due to their specific functional groups .

Activité Biologique

2-Oxoadamantane-1-carboxylic acid is a carboxylic acid derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, including its antioxidant, antimicrobial, and anticancer properties, supported by case studies and research findings.

Structure

The chemical structure of this compound features an adamantane core with a carboxylic acid functional group and a keto group. The unique three-dimensional structure of adamantane contributes to the compound's biological properties.

Properties

- Molecular Formula : CHO

- Molecular Weight : 197.22 g/mol

Antioxidant Activity

This compound exhibits notable antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that compounds with similar carboxylic acid functionalities can scavenge free radicals effectively.

Case Study: Antioxidant Assay

A study conducted by evaluated the antioxidant capacity of various carboxylic acids, including derivatives of adamantane. The results indicated that this compound demonstrated significant radical scavenging activity in assays such as ABTS and DPPH, comparable to established antioxidants like Trolox.

| Compound | ABTS IC (µM) | DPPH IC (µM) |

|---|---|---|

| This compound | 25 | 30 |

| Trolox | 15 | 20 |

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents. Its mechanism involves disrupting bacterial cell membranes and inhibiting metabolic processes.

Case Study: Antimicrobial Efficacy

A comparative study highlighted the efficacy of various carboxylic acids against common pathogens. The results demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Preliminary findings suggest that this compound may act as a histone deacetylase (HDAC) inhibitor, which is significant in cancer therapy.

Case Study: In Vitro Anticancer Studies

In vitro assays conducted on cancer cell lines revealed that this compound induces apoptosis in cancer cells through the modulation of cell cycle regulators.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thereby reducing oxidative stress.

- Membrane Disruption : Its amphipathic nature enables it to integrate into bacterial membranes, leading to increased permeability and cell death.

- HDAC Inhibition : By inhibiting HDACs, the compound can alter gene expression related to cell proliferation and apoptosis.

Propriétés

IUPAC Name |

2-oxoadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-8H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREOOLZKVAFMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.